![molecular formula C11H15BrN2O2S B15335922 2-Bromo-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine](/img/structure/B15335922.png)
2-Bromo-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine is a chemical compound characterized by a bromine atom and a sulfonyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine typically involves the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce the bromine atom at the 2-position.
Sulfonylation: The brominated pyridine is then treated with a sulfonyl chloride reagent to introduce the sulfonyl group at the 5-position.
Methylation: Finally, the piperidine ring is methylated to introduce the 4-methyl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ion.
Reduction: The compound can be reduced to remove the bromine atom.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Bromate ion (BrO3-)
Reduction: 2-Hydroxypyridine
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-Bromo-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological systems and as a tool in molecular biology research.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Bromo-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
2-Bromo-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine is similar to other brominated pyridines and sulfonyl-containing compounds. its unique combination of functional groups and structural features sets it apart from these compounds. Some similar compounds include:
2-Bromo-5-(4-methylpiperidin-1-yl)pyrazine
2-Bromo-5-(piperidin-1-yl)pyridine
2-Bromo-5-(methylsulfonyl)pyridine
Properties
Molecular Formula |
C11H15BrN2O2S |
|---|---|
Molecular Weight |
319.22 g/mol |
IUPAC Name |
2-bromo-5-(4-methylpiperidin-1-yl)sulfonylpyridine |
InChI |
InChI=1S/C11H15BrN2O2S/c1-9-4-6-14(7-5-9)17(15,16)10-2-3-11(12)13-8-10/h2-3,8-9H,4-7H2,1H3 |
InChI Key |
AOYZJOOIIPCXGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CN=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



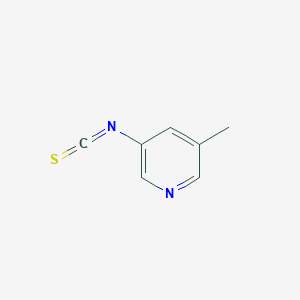
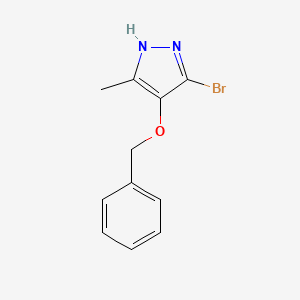
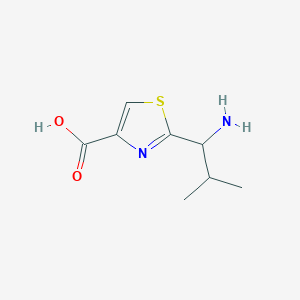
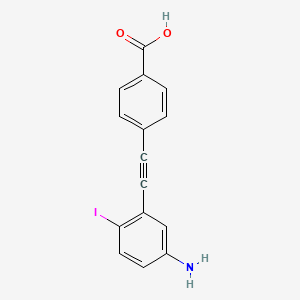
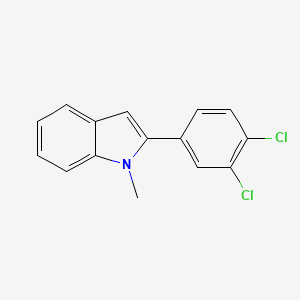
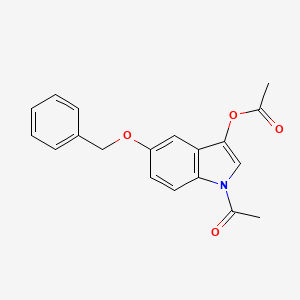
![4-Bromo-7-fluorobenzo[d][1,3]dioxole](/img/structure/B15335894.png)
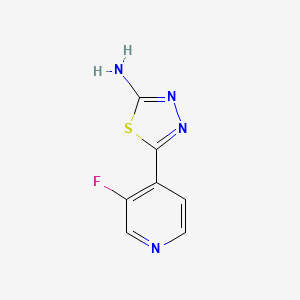

![6-bromo-1,1a,3,7b-tetrahydro-2H-cyclopropa[c]quinolin-2-one](/img/structure/B15335926.png)
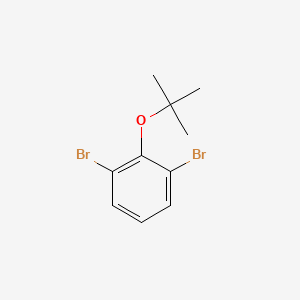
![5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B15335937.png)

